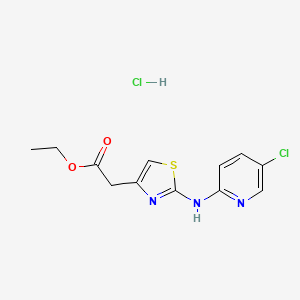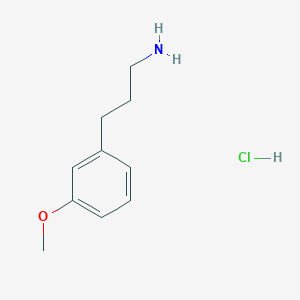
Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly through the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines. These derivatives have demonstrated effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia, suggesting potential as anticancer agents (Temple et al., 1983).
Enzyme Inhibition for Diabetes Management
Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride derivatives have been studied for their α-glucosidase and β-glucosidase inhibition activities. These activities are crucial for managing diabetes by controlling blood sugar levels. A particular study found significant inhibition towards these enzymes, highlighting the compound's potential in diabetes treatment (Babar et al., 2017).
Synthesis of Heterocyclic Compounds
Research has explored the compound for synthesizing various heterocyclic derivatives with potential biological activities. For example, ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives have been synthesized, demonstrating the compound's versatility in producing chemically diverse molecules (Mohamed, 2021).
Antimicrobial and Antifungal Activities
Several studies have focused on the antimicrobial and antifungal potential of thiazole derivatives synthesized from Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride. These compounds exhibit significant activities against various bacterial and fungal strains, suggesting their use in developing new antimicrobial agents (Shirai et al., 2013).
Molluscicidal Properties
Research has also highlighted the compound's utility in synthesizing derivatives with molluscicidal properties. These properties are valuable in controlling snails that act as intermediate hosts for parasitic diseases, indicating potential applications in public health for controlling schistosomiasis (El-bayouki & Basyouni, 1988).
Mecanismo De Acción
Target of Action
The primary target of Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride is Factor Xa . Factor Xa is a crucial enzyme in the coagulation cascade, which plays a significant role in blood clotting and inflammation.
Mode of Action
This compound acts as a direct Factor Xa inhibitor . By inhibiting Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting blood clot formation.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of Factor Xa, leading to a decrease in thrombin production. This reduction in thrombin levels leads to less fibrin formation, thereby reducing blood clot formation at the cellular level .
Propiedades
IUPAC Name |
ethyl 2-[2-[(5-chloropyridin-2-yl)amino]-1,3-thiazol-4-yl]acetate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2S.ClH/c1-2-18-11(17)5-9-7-19-12(15-9)16-10-4-3-8(13)6-14-10;/h3-4,6-7H,2,5H2,1H3,(H,14,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFXHWXDDBHSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC2=NC=C(C=C2)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(2-((5-chloropyridin-2-yl)amino)thiazol-4-yl)acetate hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[4-(azepan-1-ylsulfonyl)benzoyl]amino]-6-ethyl-N-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2803127.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2803129.png)
![N-(Cyclopropylmethyl)-N-[(6-methylpyridin-3-yl)methyl]but-2-ynamide](/img/structure/B2803130.png)

![2-Chloro-N-[(6-oxo-1H-pyridazin-3-yl)methyl]acetamide](/img/structure/B2803133.png)
![4-[3-(2,4-Dimethoxyphenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2803134.png)
![3-[4-(4-Fluorophenyl)piperazin-1-yl]-3-iminopropionitrile](/img/structure/B2803136.png)

![N-butyl-N-methyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2803141.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(3-methylbenzamido)benzofuran-2-carboxamide](/img/structure/B2803149.png)